molecular formula C7H7ClN2O2 B14836235 4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine

4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No.: B14836235
M. Wt: 186.59 g/mol
InChI Key: ONICFKHNWWDKBS-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of furo[3,4-D]pyrimidines. This compound is characterized by its unique structure, which includes a furan ring fused to a pyrimidine ring, with a chlorine atom at the 4th position and a methoxy group at the 2nd position. The molecular formula of this compound is C7H7ClN2O2, and it has a molecular weight of 186.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with furan derivatives in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

4-chloro-2-methoxy-5,7-dihydrofuro[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN2O2/c1-11-7-9-5-3-12-2-4(5)6(8)10-7/h2-3H2,1H3

InChI Key

ONICFKHNWWDKBS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(COC2)C(=N1)Cl

Origin of Product

United States

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